1H-Indole-3-carbonitrile, 2-benzenesulfonylmethyl-1-methyl-
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Overview
Description
1-Methyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl cyanide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a phenylsulfonyl group attached to the indole ring, which imparts unique chemical and biological properties .
Preparation Methods
The synthesis of 1-methyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl cyanide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and phenylsulfonyl chloride.
Reaction Conditions: The key steps include the sulfonylation of the indole ring, followed by the introduction of the cyanide group. Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl cyanide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
Scientific Research Applications
1-Methyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl cyanide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl cyanide involves its interaction with molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By affecting key signaling pathways, the compound can induce apoptosis (programmed cell death) in cancer cells or modulate immune responses.
Comparison with Similar Compounds
1-Methyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl cyanide can be compared with other indole derivatives:
Properties
Molecular Formula |
C17H14N2O2S |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O2S/c1-19-16-10-6-5-9-14(16)15(11-18)17(19)12-22(20,21)13-7-3-2-4-8-13/h2-10H,12H2,1H3 |
InChI Key |
XTVWZQBZIMXNRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CS(=O)(=O)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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